

# NP10679 selectivity for GluN2B over other NMDA subunits

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An In-depth Technical Guide on the Selectivity of **NP10679** for the GluN2B NMDA Receptor Subunit

### Introduction

NP10679 is a context-dependent, subunit-selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exhibits remarkable selectivity for NMDA receptors containing the GluN2B subunit over other GluN2 subtypes (GluN2A, GluN2C, and GluN2D).[1][4][5] This selectivity is coupled with a unique pH-dependent activity, showing increased potency in acidic conditions characteristic of ischemic brain tissue.[1][2][3][4][5][6] These properties make NP10679 a promising therapeutic candidate for neurological conditions associated with NMDA receptor overactivation, such as stroke and subarachnoid hemorrhage, by potentially minimizing side effects associated with non-selective NMDA receptor blockade. [1][2][3][5][7][8]

## **Quantitative Selectivity Data**

The selectivity of **NP10679** for the GluN2B subunit has been quantified using in vitro assays. The compound's inhibitory concentration (IC50) is significantly lower for GluN2B-containing receptors compared to other GluN2 subtypes. Notably, its potency at GluN2B receptors is enhanced at a lower, more acidic pH.



Subunit	IC50 at pH 7.6	IC50 at pH 6.9	Selectivity over GluN2B at pH 7.6	Reference
GluN2B	142 nM	23 nM	-	[4][6]
GluN2A	> 3 μM	Not Reported	> 21-fold	[4]
GluN2C	> 3 μM	Not Reported	> 21-fold	[4]
GluN2D	> 3 μM	Not Reported	> 21-fold	[4]

Note: A direct IC50 value for GluN2A, GluN2C, and GluN2D was not observed at concentrations up to 3  $\mu$ M. One study reports that **NP10679** has >100,000-fold selectivity for GluN2B over other GluN2 subtypes.[1]

# **Off-Target Activity**

While highly selective for GluN2B, **NP10679** has shown some activity at other central nervous system targets, which is important to consider in its overall pharmacological profile.

Target	IC50	Ki	Reference
Histamine H1 Receptor	73 nM	40 nM	[1][6]
hERG Channel	620 nM	Not Reported	[1][6]
5-HT2A Receptor	1.71 μΜ	638 nM	[6]
α1A Adrenergic Receptor	154 nM	603 nM	[6]

## **Experimental Protocols**

The primary method used to determine the subunit selectivity of **NP10679** is the Two-Electrode Voltage-Clamp (TEVC) recording from Xenopus laevis oocytes.[4] This technique allows for the functional expression of specific NMDA receptor subunit combinations and the precise measurement of ion channel activity in response to agonists and antagonists.

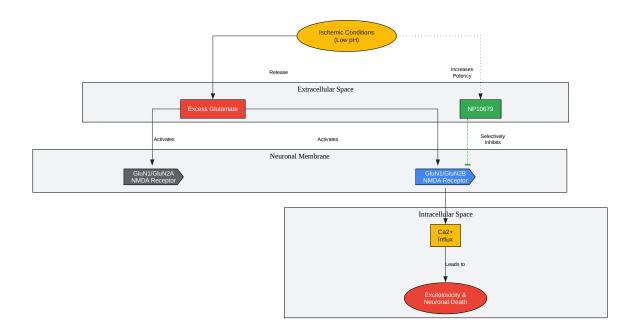


## **Protocol: Two-Electrode Voltage-Clamp Recordings**

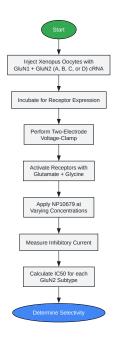
- Oocyte Preparation: Stage V-VI Xenopus laevis oocytes are procured and prepared for injection.
- cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human GluN1 subunit and one of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).
   Typically, a 1:2 ratio of GluN1 to GluN2 cRNA is used (e.g., 5 ng of GluN1 and 10 ng of a GluN2 subunit).[4] The oocytes are then incubated to allow for receptor expression on the cell surface.
- TEVC Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -40 mV to -70 mV).
- Receptor Activation: The oocyte is continuously perfused with a buffer solution. To elicit a current, a solution containing NMDA receptor agonists (typically 100 μM glutamate and 30 μM glycine) is washed over the oocyte.[4]
- Inhibition Assay: To determine the IC50 of NP10679, the compound is introduced into the
  perfusion solution at various concentrations along with the agonists. The resulting current
  inhibition is measured.
- pH Dependency Measurement: The inhibition assay is performed at different pH levels, typically physiological pH (7.6) and an acidic pH (6.9), to assess the pH-dependent potency of **NP10679**.[4]
- Data Analysis: The recorded currents at different concentrations of NP10679 are normalized
  to the maximal agonist-evoked current. A concentration-response curve is then generated,
  and the IC50 value (the concentration at which 50% of the maximal current is inhibited) is
  calculated. This process is repeated for oocytes expressing each of the GluN1/GluN2
  subunit combinations to determine selectivity.

# Visualizations Signaling Pathway in Ischemic Conditions









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